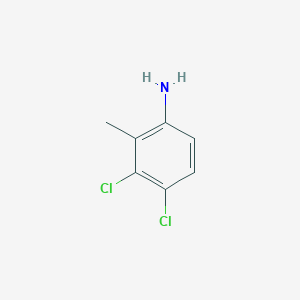

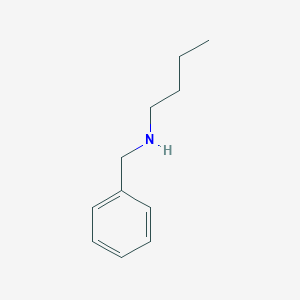

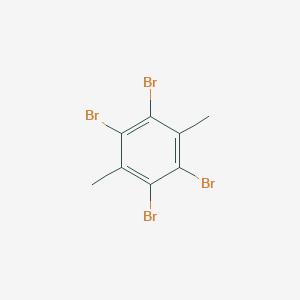

![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)

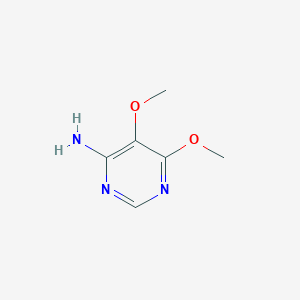

[3-(Hydroxymethyl)-2-nitrophenyl]methanol

描述

“[3-(Hydroxymethyl)-2-nitrophenyl]methanol” is a versatile chemical compound used in scientific research1. It exhibits high perplexity, aiding in complex reactions, while its burstiness allows for diverse applications, from drug synthesis to material science1.

Synthesis Analysis

The synthesis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that methanol can be oxidized to formaldehyde by alcohol oxidase (AOX). In the dissimilation pathway, formaldehyde is oxidized to CO2 by formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH)2.Molecular Structure Analysis

The molecular structure analysis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular formula of a similar compound, 3-Furanmethanol, is C5H6O23.Chemical Reactions Analysis

The specific chemical reactions involving “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s known that methanol and hydroxymethyl radicals can react with various small inorganic and organic species, which are important for understanding methanol combustion and pyrolysis4.Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular weight of a similar compound, 3-Furanmethanol, is 98.09993.科学研究应用

Methanol as a Solvent and Reactant

Methanol is widely recognized for its utility as a basic raw material in chemical syntheses due to its polar nature, allowing it to act as a solvent for many inorganic salts and organic compounds. Its application extends to various chemical reactions, including methanolysis, where it participates as both a reactant and a solvent. Methanol's flammability and toxicity underscore the importance of safe handling practices in research and industrial settings (Offermanns et al., 2014).

Catalytic Activities Involving Nitrophenyl Compounds

Research involving dinuclear Zn(II) complexes has demonstrated their ability to promote cleavage and isomerization of alkyl phosphates, showing potential for applications in nucleic acid chemistry and enzymatic reaction modeling. Such studies provide insights into the reactivity and catalytic potential of nitrophenyl derivatives in complex organic transformations (Tsang et al., 2009).

Crystal Structure Analysis of Nitrophenyl Derivatives

The crystal structure analysis of nitrophenyl derivatives, such as diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, reveals intricate details about molecular geometry and intermolecular interactions. These analyses are crucial for understanding the physical and chemical properties of nitrophenyl compounds, which can inform their applications in materials science and molecular engineering (Wang et al., 2014).

Proton Transfer Reactions in Methanol-Water Mixtures

The study of proton transfer reactions in methanol-water mixtures involving aliphatic amines and hydroxyamines elucidates the solvent effects on reaction kinetics and mechanisms. Such research is pertinent to understanding the role of solvents in modulating reaction pathways, with implications for synthetic chemistry and catalysis (Naidoo & Sankar, 2001).

安全和危害

The safety and hazards information for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s important to note that methanol is toxic and may cause blindness6.

未来方向

The future directions for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that hydroxymethylation can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents5.

属性

IUPAC Name |

[3-(hydroxymethyl)-2-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWBYBQPIOWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)-2-nitrophenyl]methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。